Cas no 225366-89-2 (7-fluoroquinolin-3-amine)
7-fluoroquinolin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Quinolinamine,7-fluoro-
- 3-Amino-7-fluoroquinoline
- 7-fluoroquinolin-3-amine
- SCHEMBL4159996
- MFCD15526746
- 3-Quinolinamine,7-fluoro-(9CI)
- AS-41427
- AMY26417
- AKOS023250321
- SB68547
- 225366-89-2
- CS-0449796
- DTXSID40435579
- DB-095666
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- MDL: MFCD15526746
- Inchi: 1S/C9H7FN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2
- InChI Key: VWSBZKXHUMMXCN-UHFFFAOYSA-N
- SMILES: FC1C=CC2=CC(=CN=C2C=1)N
Computed Properties
- Exact Mass: 162.05941
- Monoisotopic Mass: 162.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.91
7-fluoroquinolin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189005192-5g |
7-Fluoroquinolin-3-amine |
225366-89-2 | 95% | 5g |
$2460.24 | 2023-09-02 | |
| Alichem | A189005192-10g |
7-Fluoroquinolin-3-amine |
225366-89-2 | 95% | 10g |
$3588.52 | 2023-09-02 | |
| Alichem | A189005192-25g |
7-Fluoroquinolin-3-amine |
225366-89-2 | 95% | 25g |
$6301.35 | 2023-09-02 | |
| Chemenu | CM143576-1g |
7-Fluoroquinolin-3-amine |
225366-89-2 | 95% | 1g |
$837 | 2021-08-05 | |
| abcr | AB448051-250 mg |
7-Fluoroquinolin-3-amine |
225366-89-2 | 250mg |
€945.30 | 2023-04-22 | ||
| Chemenu | CM143576-250mg |
7-Fluoroquinolin-3-amine |
225366-89-2 | 95% | 250mg |
$412 | 2023-02-17 | |
| Chemenu | CM143576-1g |
7-Fluoroquinolin-3-amine |
225366-89-2 | 95% | 1g |
$951 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1221468-1g |
7-Fluoroquinolin-3-amine |
225366-89-2 | 95% | 1g |
$1200 | 2024-06-03 | |
| eNovation Chemicals LLC | D256766-1g |
7-fluoroquinolin-3-amine |
225366-89-2 | 95% | 1g |
$910 | 2024-05-24 | |
| eNovation Chemicals LLC | D256766-5g |
7-fluoroquinolin-3-amine |
225366-89-2 | 95% | 5g |
$2587 | 2024-05-24 |
7-fluoroquinolin-3-amine Suppliers
7-fluoroquinolin-3-amine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 7-fluoroquinolin-3-amine
Introduction to 7-Fluoroquinolin-3-amine (CAS No. 225366-89-2)
7-Fluoroquinolin-3-amine, with the CAS number 225366-89-2, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline family, which is known for its diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom at the 7-position of the quinoline ring imparts unique properties to this molecule, making it an interesting candidate for various research studies.
The chemical structure of 7-fluoroquinolin-3-amine consists of a quinoline core with a fluorine substituent at the 7-position and an amino group at the 3-position. The presence of these functional groups contributes to its chemical reactivity and biological activity. Quinoline derivatives have been extensively studied for their antimalarial, antibacterial, and anticancer properties, among others. The introduction of a fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design.
Recent research has highlighted the potential of 7-fluoroquinolin-3-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored the antitumor activity of this compound against several cancer cell lines. The results showed that 7-fluoroquinolin-3-amine exhibited significant cytotoxic effects, particularly in breast and lung cancer cells. The mechanism of action was attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
In addition to its antitumor properties, 7-fluoroquinolin-3-amine has also shown promise as an antiviral agent. A study conducted by researchers at the University of California, San Francisco, demonstrated that this compound effectively inhibited the replication of several RNA viruses, including influenza and coronavirus. The antiviral activity was attributed to its ability to interfere with viral RNA synthesis and protein processing.
The pharmacokinetic properties of 7-fluoroquinolin-3-amine have been extensively studied to assess its suitability as a drug candidate. A study published in the European Journal of Pharmaceutical Sciences in 2020 evaluated the oral bioavailability, distribution, metabolism, and excretion of this compound in animal models. The results indicated that 7-fluoroquinolin-3-amine exhibited good oral bioavailability and favorable pharmacokinetic profiles, suggesting its potential for further development as an oral therapeutic agent.
The safety profile of 7-fluoroquinolin-3-amine is another critical aspect that has been investigated. Preclinical toxicity studies have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.
In conclusion, 7-fluoroquinolin-3-amine (CAS No. 225366-89-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its properties for various medical applications.
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